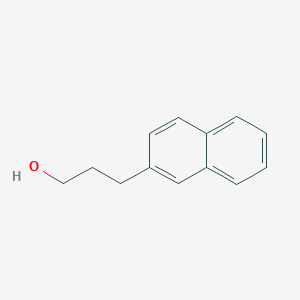

2-Naphthalenepropanol

Description

Structure

3D Structure

Properties

CAS No. |

27650-98-2 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-naphthalen-2-ylpropan-1-ol |

InChI |

InChI=1S/C13H14O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10,14H,3-4,9H2 |

InChI Key |

HMVMFGNKDHVMJV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCO |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Naphthalenepropanol

Established Synthetic Pathways to 2-Naphthalenepropanol and its Structural Analogs

The construction of the this compound framework can be achieved through several conventional and stereoselective routes, allowing for the preparation of the racemic mixture or specific isomers.

Conventional Organic Synthesis Approaches

Traditional methods for synthesizing this compound and its analogs often rely on robust and well-documented reactions that build the propanol (B110389) side chain onto a pre-existing naphthalene (B1677914) core.

One common strategy is the Friedel-Crafts acylation of naphthalene. sigmaaldrich.comresearchgate.netmyttex.netwikipedia.orgstackexchange.com This reaction typically involves treating naphthalene with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions, particularly the solvent, can influence the regioselectivity, favoring either the 1- or 2-substituted product. stackexchange.com The resulting 2-propionylnaphthalene, a ketone, is then reduced to the secondary alcohol, this compound, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Another versatile method involves the use of organometallic reagents . Specifically, a Grignard reaction between 2-naphthaldehyde (B31174) and an ethyl magnesium halide (e.g., EtMgBr) yields this compound directly after an acidic workup. study.comkhanacademy.orgdoubtnut.com Alternatively, the reaction of 2-bromo-naphthalene with magnesium can form the 2-naphthyl Grignard reagent, which can then react with propylene (B89431) oxide to open the epoxide ring and form the desired propanol.

| Method | Key Reagents | Intermediate | Description |

|---|---|---|---|

| Friedel-Crafts Acylation & Reduction | 1. Naphthalene, Propionyl Chloride, AlCl₃ 2. NaBH₄ | 2-Propionylnaphthalene | An electrophilic aromatic substitution to form a ketone, followed by reduction to the secondary alcohol. sigmaaldrich.comwikipedia.org |

| Grignard Reaction | 2-Naphthaldehyde, Ethyl Magnesium Bromide | None (direct to product) | Nucleophilic addition of an ethyl group to the carbonyl carbon of 2-naphthaldehyde. study.comkhanacademy.org |

| Grignard with Epoxide | 2-Bromonaphthalene, Mg, Propylene Oxide | 2-Naphthylmagnesium Bromide | Formation of a naphthyl Grignard reagent followed by nucleophilic ring-opening of an epoxide. |

Stereoselective Synthesis Methodologies for Naphthalenepropanol Isomers

Producing enantiomerically pure isomers of this compound is crucial for applications where chirality is a key factor. Methodologies to achieve this include enzymatic resolutions and asymmetric synthesis.

Enzymatic Kinetic Resolution (KR) is a widely used technique for separating racemic alcohols. This method employs lipases, which are enzymes that selectively catalyze the acylation or hydrolysis of one enantiomer at a much higher rate than the other. jocpr.comrsc.orgnih.govmdpi.com For racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase can be used with an acyl donor (e.g., vinyl acetate). The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. jocpr.commdpi.com The resulting ester and the unreacted alcohol can then be separated.

Dynamic Kinetic Resolution (DKR) overcomes the 50% theoretical yield limitation of standard KR. mdpi.comrsc.orgacs.orgoup.com In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting alcohol enantiomer. mdpi.comacs.orgorganic-chemistry.org This is typically achieved by adding a metal catalyst, such as a ruthenium complex, that continuously converts the less reactive enantiomer into the more reactive one. mdpi.comorganic-chemistry.orgacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure acylated product.

Asymmetric reduction of the precursor ketone, 2-propionylnaphthalene, is another powerful approach. This can be accomplished using biocatalysts like whole-cell systems (e.g., baker's yeast) or purified enzymes such as alcohol dehydrogenases (ADHs), which can deliver high enantioselectivity. nih.govmagtech.com.cnnih.govresearchgate.netacs.org

| Methodology | Key Components | Principle | Potential Outcome |

|---|---|---|---|

| Enzymatic Kinetic Resolution (KR) | Lipase (e.g., CAL-B), Acyl Donor | Enantioselective acylation of one alcohol isomer, leaving the other unreacted. jocpr.com | Separation of (R)-ester and (S)-alcohol (or vice versa), max 50% yield for each. |

| Dynamic Kinetic Resolution (DKR) | Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru-complex) | Enantioselective acylation combined with in situ racemization of the unreacted alcohol. mdpi.comacs.orgorganic-chemistry.org | Single enantiomer of the ester product with a theoretical yield of up to 100%. |

| Asymmetric Bioreduction | 2-Propionylnaphthalene, Biocatalyst (e.g., ADH, Yeast) | Stereoselective reduction of a prochiral ketone to a chiral alcohol. magtech.com.cnnih.gov | Direct synthesis of (R)- or (S)-2-Naphthalenepropanol in high enantiomeric excess. |

Advanced Derivatization Techniques of the this compound Scaffold

The this compound structure, with its reactive hydroxyl group and aromatic core, serves as a versatile scaffold for further chemical modification.

Functional Group Interconversions and Chemical Modifications

The secondary alcohol functional group is a prime site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted to a good leaving group to facilitate substitution reactions. Treatment with strong hydrohalic acids (HBr, HCl) can produce the corresponding alkyl halides, though this may proceed via carbocation intermediates, risking rearrangements. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Milder reagents such as thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides are often preferred for primary and secondary alcohols as they typically proceed with an inversion of stereochemistry via an Sₙ2 mechanism and avoid rearrangements. libretexts.orgchemistrysteps.comyoutube.com

Formation of Esters and Ethers: Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base like pyridine. Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Sulfonate Esters: A common strategy to create an excellent leaving group is the conversion of the alcohol to a sulfonate ester, such as a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride). youtube.com These derivatives are highly susceptible to substitution by a wide range of nucleophiles.

| Target Functional Group | Typical Reagents | Reaction Type | Product Class |

|---|---|---|---|

| Alkyl Chloride (-Cl) | Thionyl Chloride (SOCl₂) | Nucleophilic Substitution | 2-(1-Chloropropyl)naphthalene |

| Alkyl Bromide (-Br) | Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | 2-(1-Bromopropyl)naphthalene |

| Ester (-OCOR') | Acyl Chloride (R'COCl), Pyridine | Acylation | 1-(Naphthalen-2-yl)propyl ester |

| Tosylate (-OTs) | Tosyl Chloride (TsCl), Pyridine | Sulfonylation | 1-(Naphthalen-2-yl)propyl tosylate |

| Azide (B81097) (-N₃) | Tosyl Chloride then Sodium Azide (NaN₃) | Nucleophilic Substitution | 2-(1-Azidopropyl)naphthalene |

Synthesis of Heterocyclic Compounds Incorporating the Naphthalenepropanol Moiety

The naphthalene ring is a privileged structure found in many biologically active compounds and can be used as a foundation for constructing more complex heterocyclic systems. nih.govrsc.orgfardapaper.ir Derivatives of this compound can serve as key intermediates in cyclization reactions to form fused or appended heterocycles.

For example, the alcohol can be converted to an amine via a Mitsunobu reaction with an azide source followed by reduction. This resulting naphthalenepropylamine can then undergo intramolecular cyclization reactions. If the naphthalene ring is suitably functionalized with an ortho-aldehyde or ketone, it could lead to the formation of fused dihydropyridine (B1217469) or isoquinoline-type structures through intramolecular condensation.

Alternatively, the side chain itself can be elaborated and cyclized. For instance, oxidation of the alcohol to a ketone, followed by reaction with a hydrazine (B178648) derivative, could lead to the formation of a pyrazole (B372694) or pyridazinone ring attached to the naphthalene core. Such strategies leverage the robust naphthalene scaffold to build diverse heterocyclic libraries. rsc.orgfardapaper.ir

Green Chemistry Principles in Naphthalenepropanol Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Biocatalysts: As discussed in the stereoselective synthesis section, enzymes and whole-cell systems operate under mild, aqueous conditions, offering a sustainable alternative to traditional chemical reagents that may require harsh conditions or toxic metal catalysts. nih.gov Biocatalysis is a cornerstone of green chemistry for producing chiral alcohols. nih.govmagtech.com.cn

Greener Solvents: Conventional syntheses often employ volatile organic compounds (VOCs) like dichloromethane (B109758) or tetrahydrofuran. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org For reactions like the Friedel-Crafts acylation, exploring solid acid catalysts or ionic liquids could replace hazardous and difficult-to-handle catalysts like AlCl₃.

Process Scale-Up and Industrial Feasibility Studies in Naphthalenepropanol Production

The transition from laboratory-scale synthesis of this compound to large-scale industrial production is a complex undertaking that requires meticulous planning and execution. This phase is critical for ensuring that the manufacturing process is not only economically viable but also safe, efficient, and capable of consistently producing the compound to the required quality standards. This section delves into the multifaceted considerations of process scale-up and the essential feasibility studies required for the successful commercialization of this compound.

Key Challenges in Scaling Up Production

Scaling up a chemical process from the laboratory bench to a pilot plant and eventually to a full-scale production facility is not a linear process. epicsysinc.com Several challenges can arise that may not be apparent at a smaller scale. A thorough understanding and mitigation of these challenges are paramount for a successful scale-up.

One of the primary challenges lies in heat transfer and management . Many chemical reactions, including those potentially used for synthesizing this compound, are exothermic. mt.com What might be easily controlled in a small laboratory flask can lead to dangerous temperature excursions in a large reactor, affecting reaction selectivity, yield, and safety. labster.com The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation more challenging. epicsysinc.com

Mass transfer limitations can also become more pronounced during scale-up, particularly in heterogeneous reaction systems. mt.com For instance, if a solid catalyst is used, ensuring efficient contact between the reactants and the catalyst surface is crucial for achieving optimal reaction rates.

Furthermore, the choice of equipment and materials of construction becomes a significant consideration at an industrial scale. epicsysinc.com The materials must be compatible with all reactants, intermediates, and products to avoid corrosion and contamination. The cost and availability of large-scale equipment can also impact the economic feasibility of the process.

Finally, supply chain and raw material consistency can pose significant hurdles. rebuildmanufacturing.com Sourcing large quantities of starting materials with consistent purity is essential for a reproducible process. Variations in raw material quality can lead to unpredictable reaction outcomes and product quality issues.

Table 1: Key Challenges in Process Scale-Up

| Challenge | Description | Potential Impact on this compound Production |

|---|---|---|

| Heat Transfer | Difficulty in dissipating reaction heat in large reactors due to a lower surface-area-to-volume ratio. epicsysinc.com | Uncontrolled exotherms, reduced selectivity, formation of by-products, and safety hazards. mt.comlabster.com |

| Mixing Efficiency | Achieving uniform mixing of reactants and maintaining consistent temperature throughout a large reactor. labster.com | Localized hot spots, increased impurity formation, and lower product yield. |

| Mass Transfer | Limitations in the rate of transfer of reactants between phases (e.g., liquid-solid, gas-liquid). mt.com | Slower reaction rates and incomplete conversion of starting materials. |

| Equipment & Materials | Selection of appropriate, cost-effective, and chemically resistant equipment for large-scale production. epicsysinc.com | Corrosion, product contamination, and increased capital expenditure. |

| Supply Chain | Ensuring a reliable supply of high-purity raw materials in large quantities. rebuildmanufacturing.com | Process variability, inconsistent product quality, and potential production delays. |

Pilot Plant Studies

Before committing to the significant capital investment of a full-scale production plant, conducting studies in a pilot plant is an indispensable step. soichem.commedium.com A pilot plant is a smaller-scale version of the commercial plant that serves to test the process under conditions that more closely resemble a production environment. medium.com

The primary objectives of pilot plant studies for this compound production would include:

Process Validation and Optimization: Confirming that the process developed in the laboratory can be successfully operated on a larger scale and identifying opportunities for optimization of reaction conditions, such as temperature, pressure, and catalyst loading. soichem.com

Data Collection for Scale-Up: Gathering critical engineering data on reaction kinetics, heat and mass transfer, and fluid dynamics that are essential for the design of the commercial-scale facility. shiva-engineering.com

Troubleshooting and Hazard Identification: Identifying and addressing potential operational problems and safety hazards that may not have been evident at the lab scale. medium.com This includes evaluating the potential for runaway reactions and developing appropriate safety protocols.

Product Purification and Quality Control: Developing and refining the downstream processing and purification methods, such as distillation or crystallization, to ensure that the final this compound product consistently meets the required purity specifications. labster.com

The successful operation of a pilot plant provides the confidence and the necessary data to proceed with the design and construction of the commercial production facility. hydrocarbonprocessing.com

Industrial Feasibility Studies

A comprehensive techno-economic feasibility study is essential to assess the commercial viability of this compound production. This study evaluates both the technical and economic aspects of the project to determine its potential for profitability.

Technical Feasibility analysis focuses on the viability of the proposed manufacturing process. Key aspects to be evaluated include:

Availability and Cost of Raw Materials: Assessing the long-term availability and price stability of the necessary starting materials. knowledge-sourcing.com

Technology and Equipment: Evaluating the maturity and reliability of the proposed process technology and the availability of the required industrial-scale equipment.

Process Safety and Environmental Impact: Ensuring that the process can be operated safely and in compliance with all environmental regulations. This includes an assessment of waste streams and the development of appropriate waste treatment and disposal strategies. uk-cpi.com

Economic Feasibility analysis, on the other hand, focuses on the financial aspects of the project. This involves a detailed estimation of:

Capital Expenditure (CAPEX): The total investment required for the construction of the production facility, including the cost of equipment, installation, and infrastructure.

Operating Expenditure (OPEX): The ongoing costs associated with running the plant, such as raw materials, utilities (energy, water), labor, maintenance, and waste disposal.

Revenue Projections: Estimating the potential revenue based on the projected market demand, selling price, and production volume of this compound.

Profitability Analysis: Utilizing financial metrics such as Return on Investment (ROI), Payback Period, and Net Present Value (NPV) to assess the long-term profitability of the project. rsc.orgreddit.com

A sensitivity analysis is often included to evaluate how changes in key variables, such as raw material prices or product demand, could impact the project's financial viability. rsc.org

Table 2: Components of an Industrial Feasibility Study for this compound Production

| Feasibility Aspect | Key Evaluation Criteria |

|---|

| Technical Feasibility | Raw material availability and cost knowledge-sourcing.com Maturity of process technology Availability of industrial-scale equipment Process safety and hazard analysis Environmental compliance and waste management uk-cpi.com | | Economic Feasibility | Capital Expenditure (CAPEX) estimation Operating Expenditure (OPEX) analysis Market analysis and revenue forecasting Profitability analysis (ROI, Payback Period, NPV) rsc.orgreddit.com Sensitivity analysis rsc.org |

Computational Chemistry and Theoretical Modeling of 2 Naphthalenepropanol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic makeup and inherent reactivity of 2-Naphthalenepropanol. researchgate.net These calculations, grounded in the principles of quantum mechanics, can determine molecular geometries, orbital energies, and the distribution of electron density, which collectively govern the molecule's chemical behavior. scienceopen.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of aromatic molecules like this compound due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties for the molecule in its ground state. researchgate.net For instance, a typical DFT study using a functional like B3LYP with a 6-31G(d,p) basis set can predict bond lengths, bond angles, and dihedral angles. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is a widely used extension for investigating the properties of electronically excited states. mdpi.comrsc.org This approach is crucial for understanding the molecule's absorption and emission spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.orguci.edu The results from these calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption bands.

| First Excitation Energy (TD-DFT) | 4.4 eV | Corresponds to the primary UV absorption band. |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled-Cluster (CC) theory, offer a systematic pathway to achieving high accuracy. wsu.edu While computationally more demanding than DFT, methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for calculating energies and molecular properties with chemical accuracy. wsu.edu For a molecule like this compound, CCSD(T) calculations, though expensive, could be employed to benchmark the results from more approximate methods like DFT, ensuring the reliability of the computational predictions for thermochemical properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uzh.ch For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological macromolecule. nih.gov The simulation tracks the trajectories of atoms based on a classical force field, revealing the dynamic nature of the molecule. karazin.ua

Conformational analysis through MD can identify the most stable (lowest energy) shapes of the this compound molecule by exploring the potential energy surface. The flexible propanol (B110389) side chain can rotate and fold, leading to various conformers. MD simulations can quantify the relative populations of these conformers at a given temperature. nih.gov

Furthermore, MD is invaluable for studying intermolecular interactions. researchgate.net By simulating this compound in a solvent like water, one can analyze the formation and lifetime of hydrogen bonds between the hydroxyl group and water molecules, as well as the weaker van der Waals interactions between the naphthalene (B1677914) ring and surrounding molecules. mdpi.com This provides a detailed picture of solvation and the hydrophobic effect. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Studied via MD

| Interaction Type | Interacting Groups | Significance |

|---|---|---|

| Hydrogen Bonding | -OH group with solvent (e.g., water) or protein residues (e.g., Ser, Thr) | Governs solubility in polar solvents and specific binding to proteins. |

| π-π Stacking | Naphthalene ring with aromatic residues (e.g., Phe, Tyr, Trp) | Important for binding in aromatic-rich pockets of proteins. |

| Hydrophobic Interactions | Naphthalene ring with nonpolar residues (e.g., Leu, Val, Ile) | Drives the binding to hydrophobic cavities in receptors. |

Note: This table describes the types of interactions that would be analyzed in a typical MD simulation.

In-Silico Molecular Docking Studies and Predictive Ligand-Protein Binding

In-silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). ijpsonline.comdntb.gov.ua This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific protein target. nih.govmdpi.com

The process involves placing the this compound molecule into the binding site of a target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable binding. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ijpsonline.com Deep learning models are also increasingly being used to improve the accuracy of binding affinity prediction. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Tyr385, Ser530, Arg120 | π-π Stacking, Hydrogen Bond |

| Human Serum Albumin (HSA) | -6.8 | Trp214, Leu238, Ala291 | Hydrophobic, π-π Stacking |

| Beta-secretase 1 (BACE1) | -7.1 | Phe108, Trp115, Gln73 | π-π Stacking, Hydrogen Bond |

Note: This data is hypothetical, illustrating potential docking outcomes against plausible protein targets.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the structural features of a molecule with its biological activity. collaborativedrug.comdrugdesign.org For this compound, a SAR analysis would involve synthesizing and testing a series of related derivatives to understand how modifications to the naphthalene ring, the propanol side chain, or the hydroxyl group affect a specific biological response. patsnap.comnih.gov For example, changing the position of the propanol chain on the naphthalene ring or adding substituents could drastically alter its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that relate the chemical structure to biological activity in a quantitative manner. wikipedia.orgmedcraveonline.com In a QSAR study, various molecular descriptors (physicochemical properties or theoretical molecular features) are calculated for a series of compounds. nih.gov These descriptors are then used to build a statistical model, often using techniques like multiple linear regression, that can predict the activity of new, unsynthesized compounds. duke.edu

Table 4: Example of Molecular Descriptors Used in a QSAR Model for Naphthalenepropanol Derivatives

| Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient | Represents hydrophobicity, affecting membrane permeability and binding. |

| Molecular Weight (MW) | Mass of the molecule | Influences size and fit within a binding pocket. |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Relates to hydrogen bonding capacity and cell permeability. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Can correlate with the molecule's ability to donate electrons in a reaction. |

Note: This table lists common descriptors that would be used to build a predictive QSAR model.

Predictive Computational Spectroscopy for Naphthalenepropanol Derivatives

Computational methods can accurately predict various types of molecular spectra, providing a powerful tool for structure verification and analysis. aip.org By simulating the response of this compound and its derivatives to electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental results.

DFT calculations are commonly used to predict infrared (IR) and Raman vibrational frequencies. nih.gov The calculated frequencies correspond to specific molecular motions, such as O-H stretching, C-H bending, and aromatic ring vibrations, aiding in the interpretation of experimental spectra. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com These theoretical predictions can help assign peaks in complex experimental NMR spectra and confirm the chemical structure of newly synthesized derivatives. mdpi.com As discussed in section 4.1.1, TD-DFT is the method of choice for predicting UV-Visible electronic absorption spectra by calculating the energies of electronic transitions. aip.org

Table 5: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Hypothetical) |

|---|---|---|

| IR: O-H Stretch | 3450 cm⁻¹ | 3430 cm⁻¹ |

| ¹H NMR: -CH₂-OH | 3.8 ppm | 3.7 ppm |

| ¹³C NMR: C-OH | 62.5 ppm | 61.9 ppm |

| UV-Vis: λmax | 278 nm | 275 nm |

Note: The data is illustrative, showing the typical agreement between computationally predicted and experimentally measured spectroscopic values.

In Vitro Biological Activity Mechanisms of 2 Naphthalenepropanol and Naphthalene Derivatives

Anti-Inflammatory Action Mechanisms (In Vitro)

Naphthalene (B1677914) derivatives have demonstrated notable anti-inflammatory properties in various in vitro models. These effects are primarily attributed to their ability to modulate key signaling pathways and mediators involved in the inflammatory response.

Research on 2-phenylnaphthalene (B165426) derivatives has shed light on their potent anti-inflammatory activities. nih.govnih.gov Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that certain 2-phenylnaphthalenes can significantly inhibit the production of pro-inflammatory mediators. nih.govnih.gov

Specifically, compounds such as 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene and 2-(4'-aminophenyl)-6,7-dimethoxynaphthalene have been found to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-II (COX-2). nih.govnih.gov These enzymes are crucial in the synthesis of nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory cascade.

The underlying mechanism for this inhibition involves the downregulation of major inflammatory signaling pathways. These naphthalene derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) by preventing the degradation of its inhibitory protein, IκB, and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

Furthermore, these compounds attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK. nih.govnih.gov The MAPK signaling pathways are upstream regulators of NF-κB and also play a pivotal role in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov By inhibiting both the NF-κB and MAPK pathways, these naphthalene derivatives effectively suppress the inflammatory response at a molecular level.

Table 1: In Vitro Anti-Inflammatory Activity of 2-Phenylnaphthalene Derivatives

| Compound | Target | Effect | Cell Line |

|---|---|---|---|

| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | iNOS, COX-2, NO, IL-6, TNF-α | Inhibition of expression and production | RAW 264.7 |

Antimicrobial Research (In Vitro)

The antimicrobial potential of naphthalene derivatives has been explored against a range of pathogenic microorganisms. These in vitro studies provide a foundation for understanding their efficacy and mechanisms of action.

While specific data on the antibacterial activity of 2-Naphthalenepropanol is limited, research on related compounds offers insights. For instance, studies on other aromatic compounds with similar structural motifs have demonstrated varying degrees of antibacterial efficacy. The mechanisms often involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the naphthalene ring could facilitate interaction with and disruption of the bacterial cell membrane, leading to cell death.

Several studies have highlighted the antifungal properties of naphthyl derivatives. nih.gov Keto, alcohol, and α-haloketo propyl derivatives of naphthalene have shown significant activity against various dermatophytes, including Microsporum canis, Microsporum gypseum, Trichophyton mentagrophytes, Trichophyton rubrum, and Epidermophyton floccosum. nih.gov The minimum inhibitory concentration (MIC) values for these naphthyl derivatives ranged from 3 to 50 microg/mL, indicating potent antifungal activity. nih.gov

A structure-activity relationship study of these compounds revealed that the presence of a propyl side chain on the naphthalene ring is a key feature for antifungal activity. nih.gov The mode of action is thought to involve the disruption of fungal cell membrane integrity and function. The lipophilic naphthalene core likely facilitates the compound's entry into the fungal cell, where it can exert its effects.

Table 2: In Vitro Antifungal Activity of Naphthylpropanoid Derivatives

| Fungal Strain | MIC Range (µg/mL) |

|---|---|

| Microsporum canis | 3-50 |

| Microsporum gypseum | 3-50 |

| Trichophyton mentagrophytes | 3-50 |

| Trichophyton rubrum | 3-50 |

Antioxidant Potential and Free Radical Scavenging Mechanisms (In Vitro)

The antioxidant properties of naphthalene derivatives have been a subject of interest, given the role of oxidative stress in numerous pathologies.

Research into hydroxynaphthalenones has provided evidence of their free radical-scavenging capabilities. nih.gov These compounds have been evaluated for their ability to scavenge hydroxyl radicals, diphenylpicrylhydrazyl (DPPH) radicals, and galvinoxyl radicals using electron spin resonance spectroscopy and spin trapping techniques. nih.gov The antioxidant capacity of these molecules is often attributed to the presence of hydroxyl groups on the naphthalene ring, which can donate a hydrogen atom to neutralize free radicals. The stability of the resulting phenoxyl radical is a key factor in its antioxidant efficacy. Quantum-chemical studies have supported the experimental findings, highlighting the importance of intramolecular hydrogen bonding in the radical-scavenging activities of these compounds. nih.gov The antioxidant potential of these compounds suggests that they can play a role in mitigating cellular damage caused by oxidative stress. nih.gov

Anticancer Research and Cell Proliferation Modulation (In Vitro)

Naphthalene derivatives have been a subject of interest in anticancer research due to their demonstrated ability to inhibit the growth of various cancer cell lines. In vitro studies are crucial for the initial evaluation of the cytotoxic potential of these compounds.

Research into novel aminobenzylnaphthols, synthesized from 2-naphthol (B1666908), revealed cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov The antiproliferative effects of these compounds were evaluated using the MTT assay, which measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 24 and 72 hours of treatment. For instance, after 72 hours, the mean IC50 values for BxPC-3 cells ranged from 13.26 µM to 54.55 µM depending on the specific derivative. nih.gov

Similarly, newly synthesized 2-naphthamide (B1196476) derivatives have shown promising cytotoxic activity against colon (C26), liver (HepG2), and breast (MCF7) cancer cell lines. nih.gov The activity of some of these derivatives was comparable to the established anticancer drug paclitaxel (B517696). nih.gov For example, compound 8b, a 2-naphthamide derivative, exhibited IC50 values ranging from 2.97 to 7.12 µM across the tested cell lines. nih.gov This suggests that the naphthalene scaffold is a viable starting point for the development of new anticancer agents. nih.govnih.gov

| Compound Class | Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Aminobenzylnaphthols (MMZ-45AA) | BxPC-3 (Pancreatic Cancer) | 72 h | 13.26 | nih.gov |

| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 (Pancreatic Cancer) | 24 h | 30.15 ± 9.39 | nih.gov |

| 2-Naphthamide Derivative (5b) | C26 (Colon Carcinoma) | Not Specified | 3.59 | nih.gov |

| 2-Naphthamide Derivative (5b) | HepG2 (Liver Cancer) | Not Specified | 8.38 | nih.gov |

| 2-Naphthamide Derivative (8b) | C26 (Colon Carcinoma) | Not Specified | 2.97 | nih.gov |

| 2-Naphthamide Derivative (8b) | MCF7 (Breast Cancer) | Not Specified | 7.12 | nih.gov |

Enzyme Inhibition Studies (In Vitro)

The interaction of naphthalene derivatives with various enzymes is a significant area of study, revealing potential therapeutic applications for metabolic diseases.

The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. mdpi.comsemanticscholar.org These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com By inhibiting their action, the rate of glucose absorption into the bloodstream can be slowed. semanticscholar.org

Studies on 2-hydroxy-1,4-naphthoquinone (B1674593) (2HNQ), a naphthalene derivative, have demonstrated its potential to inhibit both α-amylase and α-glucosidase. In vitro assays showed that 2HNQ inhibited α-glucosidase with an IC50 value of 0.260 mg/mL, which was significantly lower than that of the standard drug acarbose (B1664774) (1.530 mg/mL). Its inhibitory activity against α-amylase was moderate, with an IC50 of 1.757 mg/mL, but still more potent than acarbose (3.600 mg/mL). These findings highlight the potential of naphthalene structures in the development of natural agents to control postprandial hyperglycemia. mdpi.com

| Enzyme | Inhibitor | IC50 Value (mg/mL) | Reference |

|---|---|---|---|

| α-Glucosidase | 2HNQ | 0.260 | |

| Acarbose (Standard) | 1.530 | ||

| α-Amylase | 2HNQ | 1.757 | |

| Acarbose (Standard) | 3.600 |

Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of oral antihyperglycemic agents for treating type 2 diabetes. DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, which are crucial for stimulating insulin (B600854) secretion after a meal. By inhibiting DPP-4, these drugs enhance the body's own mechanisms for controlling blood sugar. While a wide range of compounds act as DPP-4 inhibitors, research has explored the potential of various natural and synthetic molecules. For example, in one study, a fraction of a plant extract showed an IC50 value of 128.35 µg/mL against DPP-4. The standard drug, sitagliptin, is highly potent, with reported IC50 values in the nanomolar range.

Protein Tyrosine Phosphatase 1B (PTP1B) is another significant therapeutic target for type 2 diabetes and obesity. PTP1B negatively regulates insulin signaling pathways, and its inhibition can enhance insulin sensitivity. nih.gov While extensive research is focused on discovering PTP1B inhibitors from natural and synthetic sources, specific in vitro inhibition data for this compound or its direct derivatives on PTP1B activity were not prominently featured in the reviewed literature. However, the search for potent and selective PTP1B inhibitors remains an active area of drug discovery. nih.gov

| Compound | IC50 Value | Reference |

|---|---|---|

| Linagliptin | 0.14 nmol/L | |

| Vildagliptin | 34 nmol/L | |

| Sitagliptin | 0.01 µg/mL | |

| Plant Extract Fraction (CF4) | 128.35 µg/mL |

Cellular Mechanism Investigations (In Vitro)

Understanding the specific cellular and molecular mechanisms through which naphthalene derivatives exert their biological effects is fundamental to their development as therapeutic agents.

The cytotoxic effects of various naphthalene derivatives have been quantified against several cancer cell lines. For instance, aminobenzylnaphthols derived from 2-naphthol were tested against pancreatic (BxPC-3) and colorectal (HT-29) cancer cells. nih.gov The IC50 values varied based on the specific chemical structure and the duration of exposure. Similarly, 2-naphthamide derivatives demonstrated significant cytotoxicity against C26, HepG2, and MCF7 cancer cells, with some compounds showing potency comparable to or better than the chemotherapy drug paclitaxel against the C26 cell line. nih.gov

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 66.19 | nih.gov |

| HT-29 (Colorectal) | Data in Source | nih.gov | |

| 2-Naphthamide Derivatives | C26 (Colon) | 2.97 - 3.59 | nih.gov |

| HepG2 (Liver) | ~8.38 | nih.gov | |

| MCF7 (Breast) | ~7.12 | nih.gov |

Investigating a compound's effect on the cell cycle and its ability to induce apoptosis (programmed cell death) provides deeper insight into its anticancer mechanism. The cell cycle is the series of events that take place in a cell leading to its division and duplication. Apoptosis is a controlled process of cell dismantling that is crucial for normal development and tissue homeostasis.

Flow cytometry is a common technique used to analyze both processes. For cell cycle analysis, DNA is stained with a fluorescent dye like propidium (B1200493) iodide (PI), and the distribution of cells in different phases (G1, S, and G2/M) is quantified. A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. For example, studies on other anticancer agents have shown arrest in the G0/G1 phase, which was associated with the downregulation of cyclin-dependent kinase 2 (CDK2) and upregulation of p21.

Apoptosis can be detected using methods like Annexin V/PI double staining. In early apoptosis, a membrane phospholipid called phosphatidylserine (B164497) flips to the outer cell surface, where it can be bound by fluorescently labeled Annexin V. Propidium iodide can only enter cells in late apoptosis or necrosis when membrane integrity is lost. Studies on aminobenzylnaphthol derivatives confirmed their proapoptotic properties in cancer cells at their respective IC50 concentrations, as demonstrated by techniques including Annexin V-FITC/PI staining. nih.gov This indicates that the cytotoxic effects of these naphthalene compounds are, at least in part, mediated by the induction of programmed cell death.

Applications of 2 Naphthalenepropanol and Naphthalene Derivatives in Advanced Materials Science

Incorporation into Polymeric Systems and Composite Materials

The integration of naphthalene (B1677914) derivatives into polymer backbones is a key strategy for developing high-performance plastics and composites. The rigid and bulky nature of the naphthalene ring enhances the thermal and mechanical properties of the resulting polymers.

A prominent example is Poly(ethylene naphthalate) (PEN), a polyester (B1180765) synthesized from naphthalene-2,6-dicarboxylic acid and ethylene (B1197577) glycol. suprapol.com PEN exhibits superior performance characteristics compared to its analogue, Poly(ethylene terephthalate) (PET). suprapol.comengineercalculator.com Its notable properties include high thermal stability, excellent mechanical strength, and superior barrier properties against gases like oxygen and carbon dioxide. suprapol.comengineercalculator.comgoodfellow.com These characteristics make PEN a preferred material for demanding applications where PET falls short. suprapol.com

The introduction of naphthalene units into polyimides (PIs) has also been shown to yield materials with excellent thermal stability, high glass transition temperatures, and good mechanical properties. semanticscholar.org By chemically incorporating the naphthalene moiety into the polymer structure, either in the main chain or as a side group, it is possible to create soluble polyimides that can be processed more easily while retaining their high-performance attributes. semanticscholar.org

Interactive Data Table: Comparison of PEN and PET Properties

| Property | Poly(ethylene naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) | Significance |

| Thermal Stability | Higher; Shrinkage begins ~190°C azom.com | Lower; Shrinkage begins ~150°C azom.com | Suitable for high-temperature applications. gteek.com |

| Gas Barrier | Superior O2 and CO2 barrier suprapol.comengineercalculator.com | Good | Extends shelf-life in packaging. engineercalculator.com |

| Mechanical Strength | Higher rigidity and tensile strength suprapol.com | Standard | More resistant to impact and pressure. suprapol.com |

| UV Resistance | Better than PET azom.com | Moderate | Increased durability in outdoor applications. |

| Electrical Use | Certified for long-term use at 155°C azom.com | Certified for long-term use at 105/130°C azom.com | Valuable for electrical and electronic insulation. azom.com |

Development of Functional Materials Utilizing Naphthalenepropanol Derivatives

Beyond structural enhancement, naphthalene derivatives are instrumental in creating materials with specific, tailored functionalities. Their inherent electronic and photophysical properties are leveraged to design materials for electronics, thermal management, and advanced coatings.

Naphthalene diimide (NDI) has emerged as a critical building block for n-type conjugated polymers used in organic electronics. semanticscholar.orgresearchgate.net These NDI-based polymers are noted for their high electron mobility and tunable light absorption, making them suitable for applications in organic field-effect transistors (OFETs) and all-polymer solar cells. semanticscholar.orgrsc.orgacs.org The ability to create NDI-based copolymers with various electron-rich units allows for the fine-tuning of electronic properties to optimize device performance. acs.org For instance, P(NDI2OD-TVT), an NDI-based polymer, has demonstrated high electron mobility of 2.31 cm² V⁻¹ s⁻¹ due to its planar backbone and strong intermolecular interactions. acs.org

Furthermore, naphthalene-based copolymers are being investigated for use in organic light-emitting diodes (OLEDs), particularly for producing blue-light-emitting materials. mdpi.com The rigid structure of naphthalene is a widely used component for constructing conjugated materials necessary for blue OLEDs. mdpi.com

The exceptional thermal stability of naphthalene-containing polymers makes them ideal candidates for thermal management applications. nih.gov Materials that can withstand and manage high temperatures are crucial for the reliability of modern electronics, automotive components, and other high-performance systems. engineercalculator.comnih.gov

Naphthalene derivatives are also utilized in developing advanced surface coatings. For example, naphthalene trisulfonate, when combined with hafnium(IV) ions, can form complex coatings on various solid substrates, including glass and nylon. nih.gov This process relies on the cross-linking reactions mediated by the hafnium ions and the distinct hydrophobic and hydrophilic regions of the naphthalene trisulfonate molecule, which facilitate molecular assembly and versatile surface coating. nih.gov Such coatings can be further functionalized for specific applications. nih.gov Naphthalene derivatives are also employed in the production of polyurethane coatings and adhesives, as well as dyes and pigments for the coatings industry, where they contribute to color intensity and stability. knowde.com

Naphthalenepropanol Derivatives in Advanced Material Synthesis Methodologies

The chemical versatility of naphthalene derivatives makes them useful in sophisticated synthesis techniques, particularly in the realm of nanotechnology, where they can be used to create or modify materials at the nanoscale.

The functionalization of nanoparticles with naphthalene-based molecules is a promising strategy for creating novel nanomaterials with tailored properties. nih.gov For instance, naphthalene-modified magnetic nanoparticles (Fe3O4@Nap) have been synthesized for the efficient extraction of polycyclic aromatic hydrocarbons (PAHs) from environmental samples. nih.gov The modification relies on the π-π interaction between the naphthalene groups on the nanoparticles and the target PAH molecules. nih.gov

In other research, naphthalene diimide (NDI) derivatives have been used to functionalize halloysite (B83129) nanotubes, demonstrating the potential for creating multifunctional nanomaterials for various applications. researchgate.net The ability to attach naphthalene-based functional groups to the surfaces of nanomaterials opens up possibilities for developing advanced sensors, drug delivery systems, and catalysts. nih.govaip.org The synthesis of naphthalene-based organic nanoparticles has also been studied for their photophysical properties, which could be useful in biological imaging and drug delivery. aip.org

Combinatorial Materials Science Approaches for High-Throughput Screening

Combinatorial materials science has emerged as a powerful strategy to accelerate the discovery and optimization of new materials by rapidly synthesizing and screening large libraries of compounds. This high-throughput approach is particularly well-suited for the exploration of naphthalene derivatives, where systematic variations in molecular structure can lead to significant changes in material properties. By creating diverse libraries of compounds based on a core structure like 2-Naphthalenepropanol, researchers can efficiently map structure-property relationships and identify lead candidates for advanced material applications.

The core principle of this methodology involves the parallel synthesis of a large number of distinct but structurally related materials on a single substrate or in a multi-well plate format. These "material libraries" can then be rapidly characterized using automated, high-throughput screening techniques. This process dramatically increases the pace of research compared to traditional one-at-a-time synthesis and characterization methods. For naphthalene derivatives, this approach allows for the efficient exploration of how different functional groups, side-chain lengths, and substitution patterns on the naphthalene core influence key performance metrics for electronic and optical materials. gatech.edursc.org

For instance, a combinatorial library could be designed around the this compound scaffold. By systematically introducing a variety of functional groups at different positions on the naphthalene ring or by modifying the propanol (B110389) side chain, a vast chemical space can be explored. The goal is to discover novel compounds with tailored electronic, optical, or thermal properties for applications in organic electronics such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edu

Detailed research findings from high-throughput screening are typically compiled into large datasets. These datasets are then analyzed to identify "hits"—compounds that exhibit desired properties. The data can reveal trends and provide insights into the design of next-generation materials. For example, screening a library of naphthalene derivatives for their performance in OFETs would involve the rapid measurement of key parameters like charge carrier mobility and the on/off current ratio for each compound in the library.

Below are illustrative data tables representing the outcomes of a hypothetical high-throughput screening of a combinatorial library derived from functionalized this compound, targeting organic semiconductor applications.

Table 1: High-Throughput Screening of Electronic Properties for a Library of Functionalized this compound Derivatives

This table showcases key electronic parameters measured for a selection of candidate compounds from a combinatorial library. The screening aims to identify materials with high charge carrier mobility, a crucial factor for efficient organic transistors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for charge injection and transport, as well as for ensuring stability in air. rsc.org

| Compound ID | Functional Group (R) | Substitution Position | Hole Mobility (cm²/Vs) | On/Off Ratio | HOMO (eV) | LUMO (eV) |

| NP-001 | -H (Parent) | - | 1.2 x 10⁻⁴ | 10³ | -5.60 | -2.15 |

| NP-045 | -OCH₃ | 6-position | 5.5 x 10⁻³ | 10⁵ | -5.45 | -2.10 |

| NP-082 | -CN | 4-position | 8.1 x 10⁻⁵ | 10⁴ | -5.85 | -2.40 |

| NP-115 | -Thiophene | 7-position | 9.2 x 10⁻³ | 10⁶ | -5.30 | -2.25 |

| NP-134 | -Phenyl | 6-position | 3.4 x 10⁻³ | 10⁵ | -5.50 | -2.20 |

| NP-210 | -CF₃ | 4-position | 2.0 x 10⁻⁵ | 10³ | -5.95 | -2.55 |

Table 2: Optical Property Screening of Selected Naphthalene Derivative Candidates

Following the initial electronic screening, "hit" compounds are often subjected to a secondary high-throughput screening of their optical properties to assess their suitability for applications like OLEDs or OPVs. This involves measuring properties such as the absorption and emission wavelengths and the photoluminescence quantum yield (PLQY), which indicates the efficiency of light emission.

| Compound ID | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Photoluminescence Quantum Yield (%) | Optical Band Gap (eV) |

| NP-001 | 325 | 380 | 15 | 3.45 |

| NP-045 | 340 | 410 | 45 | 3.35 |

| NP-082 | 330 | 395 | 22 | 3.45 |

| NP-115 | 365 | 450 | 68 | 3.05 |

| NP-134 | 350 | 430 | 55 | 3.30 |

| NP-210 | 328 | 385 | 18 | 3.40 |

Through the systematic and rapid evaluation facilitated by combinatorial and high-throughput methods, the development timeline for novel materials based on naphthalene derivatives can be significantly shortened. This approach not only identifies promising individual compounds but also generates comprehensive datasets that deepen the fundamental understanding of how molecular architecture dictates material function.

Catalytic Applications and Mechanistic Studies Involving Naphthalenepropanol Derivatives

Role as Catalysts or Precursors in Organic Transformation Reactions

Naphthalene (B1677914) derivatives, particularly those with alcohol functionalities, serve as crucial precursors and ligands in a number of significant organic transformations. A notable example is the use of naphthyl and quinolyl alcohols in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of C(sp³)–C(sp²) bonds, which is a valuable transformation in synthetic organic chemistry. In these reactions, a Ni(dppp)Cl₂ complex has demonstrated high efficiency and a broad substrate scope, successfully coupling various arylboronic acids with both primary and secondary benzylic alcohols to produce a diverse array of compounds in good to excellent yields acs.org.

Furthermore, naphthalene-based ligands have been developed for other transition metal-catalyzed reactions. For instance, naphthalene-derived cyclic fluorophosphites have been synthesized and employed as ligands in rhodium-catalyzed hydroformylation. The steric and electronic properties of these ligands were found to influence the reaction's selectivity and turnover frequency bris.ac.uk. The versatility of the naphthalene structure allows for its incorporation into ligands that can stabilize metal centers and modulate their catalytic activity, making them valuable tools for fine organic synthesis. Additionally, the complex [CpRu(η⁶-naphthalene)]PF₆ has been identified as a readily accessible and air-stable precursor for the CpRu⁺ fragment, which has applications in both complex synthesis and catalysis researchgate.net.

| Transformation | Catalyst/Precursor | Metal Center | Key Feature |

| Suzuki-Miyaura Cross-Coupling | Naphthyl and Quinolyl Alcohols | Nickel | C(sp³)–C(sp²) bond formation with high functional group tolerance acs.org. |

| Hydroformylation | Naphthalene-derived cyclic fluorophosphites | Rhodium | Ligand structure influences selectivity and turnover frequency bris.ac.uk. |

| General Catalysis | [CpRu(η⁶-naphthalene)]PF₆ | Ruthenium | Air-stable precursor for the CpRu⁺ fragment researchgate.net. |

Heterogeneous and Homogeneous Catalysis Paradigms

Naphthalene derivatives have been successfully employed in both homogeneous and heterogeneous catalysis, showcasing their adaptability to different reaction conditions and process requirements.

In the realm of homogeneous catalysis , where the catalyst is in the same phase as the reactants, naphthalene-based ligands have been instrumental. The aforementioned rhodium-catalyzed hydroformylation using naphthalene-derived cyclic fluorophosphites is a prime example of a homogeneous catalytic system bris.ac.uk. The solubility and molecular-level tunability of these ligand-metal complexes allow for high selectivity and activity under mild reaction conditions.

Conversely, heterogeneous catalysis , which involves a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. Naphthalene-based polymers have been synthesized and utilized as robust supports for palladium catalysts in Suzuki cross-coupling reactions mdpi.comresearchgate.net. These porous aromatic frameworks (PAFs) provide a high surface area and stable matrix for the immobilization of palladium species, which can be in the form of Pd(II) or Pd(0) nanoparticles mdpi.comresearchgate.net. This approach combines the high efficiency of palladium catalysis with the practical benefits of a solid-supported catalyst, contributing to more sustainable chemical processes mdpi.comresearchgate.net. The functionalization of these naphthalene-based polymers with groups like -OH, -SO₃H, and -NO₂ can further influence the porosity and distribution of the active palladium phase mdpi.comresearchgate.net.

| Catalysis Type | Example Application | Naphthalene Derivative Role | Advantages |

| Homogeneous | Rh-catalyzed hydroformylation | Cyclic fluorophosphite ligands | High selectivity, mild conditions, molecular-level tuning bris.ac.uk. |

| Heterogeneous | Pd-catalyzed Suzuki cross-coupling | Naphthalene-based polymer supports | Easy separation, recyclability, process intensification mdpi.comresearchgate.net. |

Mechanistic Insights into Catalytic Cycles and Reaction Pathways

Understanding the mechanisms of catalytic reactions involving naphthalene derivatives is crucial for optimizing their performance and designing new catalysts. Mechanistic studies have provided valuable insights into the roles these compounds play in catalytic cycles.

In the nickel-catalyzed Suzuki-Miyaura cross-coupling of naphthyl alcohols, mechanistic investigations using NMR spectroscopy and ESI-HRMS have indicated that the crucial C–O bond cleavage is facilitated by the formation of a boronic ester intermediate acs.org. This activation step is key to the subsequent transmetalation and reductive elimination steps that form the new carbon-carbon bond.

Furthermore, research on the photodegradation of naphthalene provides insights into reaction pathways involving radical species. The process is often initiated by photogenerated holes, superoxide radicals, and hydroxyl radicals, which attack the naphthalene ring to form intermediates such as 1-naphthol and 1,4-naphthoquinone idk.org.rs.

Environmental Catalysis for Pollutant Remediation

Naphthalene and its derivatives, while useful in synthesis, are also environmental pollutants. Ironically, the chemical properties of the naphthalene ring also make it a target for catalytic remediation strategies, particularly through photocatalysis.

The photocatalytic degradation of naphthalene and its hydroxylated derivatives, such as 1-naphthol and 2-naphthol (B1666908), has been extensively studied as a method for water purification idk.org.rsmdpi.comekb.egekb.eg. This process typically employs semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with UV or visible light, generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•) idk.org.rsekb.egekb.eg. These radicals attack the aromatic rings of naphthalene, leading to their degradation into smaller, less harmful compounds, and ultimately, mineralization to CO₂ and H₂O idk.org.rsmdpi.com. The efficiency of this degradation is influenced by factors such as catalyst dosage, pH, and the presence of co-catalysts like platinum mdpi.comekb.egresearchgate.net.

Homogeneous and heterogeneous iron-catalyzed photodegradation processes have also been developed for the removal of naphthalene and 1-naphthol from wastewater polyu.edu.hk. These advanced oxidation processes (AOPs) have shown high efficiency in breaking down these persistent organic pollutants polyu.edu.hk.

| Pollutant | Catalytic Method | Key Reactive Species | Outcome |

| Naphthalene | Heterogeneous Photocatalysis (TiO₂, ZnO) | •OH, O₂⁻•, h⁺ | Degradation and mineralization idk.org.rsmdpi.comekb.egekb.eg. |

| 1-Naphthol | Heterogeneous Photocatalysis (TiO₂) | •OH, O₂⁻•, h⁺ | Degradation mdpi.com. |

| Naphthalene, 1-Naphthol | Homogeneous/Heterogeneous Fe-catalyzed Photodegradation | Radicals (e.g., SO₄⁻•) | Degradation in wastewater polyu.edu.hk. |

Catalysis in Energy Conversion and Sustainable Chemical Processes

Naphthalene derivatives are also finding applications in the field of energy conversion and the development of sustainable chemical processes. One promising area is the photocatalytic production of hydrogen (H₂) from water using organic pollutants as sacrificial agents.

Studies have demonstrated that naphthalene can be used as a substrate for photocatalytic H₂ production in aqueous solutions containing TiO₂ photocatalysts mdpi.com. In this process, the photogenerated electrons on the TiO₂ surface reduce protons to form H₂, while the photogenerated holes oxidize naphthalene, thus simultaneously producing a valuable fuel and degrading a pollutant. The efficiency of H₂ evolution is dependent on the type of TiO₂ used and the presence of a co-catalyst like platinum, which helps to lower the overpotential for proton reduction mdpi.com. The intermediates in this process, such as naphthalen-1-ol and naphthalen-2-ol, also contribute to H₂ production, albeit at different rates mdpi.com.

In the context of sustainable chemical synthesis, the use of naphthalene-based heterogeneous catalysts for cross-coupling reactions, as mentioned earlier, represents a significant advance. These catalysts allow for the efficient synthesis of complex molecules under milder conditions and with easier product purification, aligning with the principles of green chemistry mdpi.comresearchgate.net. Furthermore, visible-light energy-transfer catalysis has been employed for the intermolecular dearomative [4 + 2] cycloaddition of naphthalene molecules, providing a sustainable method for constructing complex molecular scaffolds nih.govrsc.org.

| Application Area | Catalytic Process | Naphthalene Derivative Role | Significance |

| Energy Conversion | Photocatalytic H₂ Production | Sacrificial electron donor | Simultaneous pollutant degradation and fuel production mdpi.com. |

| Sustainable Synthesis | Heterogeneous Suzuki Cross-Coupling | Polymer support for Pd catalyst | Recyclable catalyst for efficient C-C bond formation mdpi.comresearchgate.net. |

| Sustainable Synthesis | Visible-light Photocatalysis | Reactant in cycloaddition | Energy-efficient construction of complex molecules nih.govrsc.org. |

2 Naphthalenepropanol As a Pharmaceutical Intermediate and Scaffold in Drug Discovery

Utilization in the Synthesis of Complex Active Pharmaceutical Ingredients (APIs)

While 2-naphthalenepropanol itself may not always be the direct starting material, structurally related naphthalene (B1677914) intermediates are fundamental building blocks in the synthesis of major pharmaceutical drugs. evonik.com The synthesis of complex APIs often involves multi-step processes where the naphthalene core is introduced early and subsequently modified. nih.govresearchgate.netresearchgate.net

Two prominent examples are the syntheses of Cinacalcet and Nabumetone:

Cinacalcet: This calcimimetic agent, used to treat hyperparathyroidism, is synthesized by coupling two key fragments. nih.gov The naphthalene portion is typically introduced via (R)-1-(1-naphthyl)ethylamine. ub.eduepo.org This chiral amine is then reacted with a second intermediate, such as 3-[3-(trifluoromethyl)phenyl]propanal or an alkylating agent derived from 3-[3-(trifluoromethyl)phenyl]propan-1-ol, through processes like reductive amination to form the final Cinacalcet molecule. epo.orgnih.gov

Nabumetone: This non-steroidal anti-inflammatory drug (NSAID) is chemically known as 4-(6-methoxy-2-naphthyl)butan-2-one. eprajournals.com Industrial synthesis routes often start with naphthalene derivatives like 2-acetyl-6-methoxynaphthalene. google.com This intermediate undergoes reactions such as an aldol (B89426) condensation followed by hydrogenation to construct the butanone side chain attached to the naphthalene ring system. units.it

The following table summarizes the key naphthalene-based intermediates used in the synthesis of these APIs.

| Active Pharmaceutical Ingredient (API) | Key Naphthalene-Based Intermediate(s) | Synthetic Strategy |

| Cinacalcet | (R)-1-(1-naphthyl)ethylamine | Reductive amination with a propanal derivative epo.orgnih.gov |

| Nabumetone | 2-Acetyl-6-methoxynaphthalene; 6-Methoxy-2-naphthaldehyde | Aldol condensation or Mizoroki-Heck reaction followed by hydrogenation google.comunits.it |

Rational Design and Synthesis of Naphthalenepropanol-Based Drug Candidates

Rational drug design is a strategy that involves creating new medications based on an understanding of the biological target. mdpi.com The this compound scaffold is an excellent starting point for this approach due to its favorable properties and synthetic tractability. nih.gov By systematically modifying the core structure, medicinal chemists can develop novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

A notable example is the design and synthesis of novel hypolipidemic agents based on the structurally similar compound, 2-(naphthalen-2-yloxy)propionic acid. nih.gov In a key study, researchers began with this core scaffold and synthesized a series of new derivatives by converting the carboxylic acid group into various heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.gov The objective was to create analogues of fibrate drugs, which are used to lower blood lipid levels.

The synthesized compounds were evaluated in a high-cholesterol diet-fed rat model. nih.gov The results demonstrated that specific modifications led to significantly improved biological activity compared to the reference drug, gemfibrozil. nih.gov

The research findings below highlight the structure-activity relationship (SAR) for some of the synthesized derivatives.

| Compound Modification | Key Structural Feature | Result on Lipid Profile (Compared to Gemfibrozil) |

| S-alkylated mercaptotriazole derivative (8b) | Introduction of a mercaptotriazole ring | More potent reduction of total cholesterol, triglycerides, and LDL nih.gov |

| 1,3,4-oxadiazole derivative (9) | Introduction of an oxadiazole ring | More potent reduction of total cholesterol, triglycerides, and LDL nih.gov |

| 1,2,4-triazole derivative (7a) | Introduction of a triazole ring | Good hypolipidemic activity nih.gov |

| Hydroxypyrazoline derivative (10) | Introduction of a hydroxypyrazoline ring | Good hypolipidemic activity nih.gov |

This study exemplifies the rational design process, where a naphthalenepropanol-like scaffold is systematically altered to produce new drug candidates with superior therapeutic effects. nih.gov

Structure-Based Drug Design Approaches for Naphthalenepropanol Scaffolds

Structure-based drug design utilizes high-resolution structural information of biological targets, such as proteins and enzymes, to design effective inhibitors. ijpsjournal.com Computational techniques like molecular docking are central to this approach, allowing researchers to predict how a molecule will bind to a target's active site and to estimate its binding affinity. nih.govresearchgate.net The naphthalene scaffold is well-suited for this methodology due to its defined and rigid geometry.

A compelling application of this approach was in the search for inhibitors of the papain-like protease (PLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. nih.govnih.gov Researchers rationally designed a series of potential inhibitors by linking a naphthalene scaffold to various heterocyclic moieties. nih.govresearchgate.net

The process involved:

Target Identification: The X-ray crystal structure of the SARS-CoV-2 PLpro was identified as the biological target. nih.gov

Computational Docking: The newly designed naphthalene-based compounds were computationally docked into the active site of PLpro. researchgate.net This simulation calculated the binding energy and predicted the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme. nih.gov

Lead Identification: Compounds with the most favorable predicted binding affinities were identified as lead candidates for further development. nih.gov

The results of one such study showed that the designed ligands had a strong predicted binding affinity for the SARS-CoV-2 PLpro. researchgate.net A control compound, 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide, was used for comparison. researchgate.net The study found that a designed ligand, designated LigandL10, which incorporated an oxadiazole ring system, displayed a better binding affinity than the control. researchgate.netnih.gov

| Compound | Predicted Binding Energy (kcal/mol) | Target Protein |

| Control Compound | -8.0 | SARS-CoV-2 PLpro researchgate.net |

| LigandL10 (Designed Naphthalene Scaffold) | -8.9 | SARS-CoV-2 PLpro researchgate.netnih.gov |

These computational findings highlight how structure-based design can effectively guide the development of potent inhibitors by leveraging the structural features of the naphthalenepropanol scaffold to achieve strong and specific binding to a therapeutic target. nih.gov

Natural Occurrence and Biosynthetic Pathways of Naphthalenepropanol Derivatives

Isolation and Identification from Biological Sources

The initial step in studying naturally occurring compounds is their extraction and isolation from the source organism. nih.govresearchgate.net For plant materials, this typically involves solvent extraction, with the choice of solvent depending on the polarity of the target compounds. nih.gov Polar solvents like methanol (B129727) or ethanol (B145695) are often used for hydrophilic compounds, while less polar solvents such as dichloromethane (B109758) are employed for more lipophilic substances. nih.gov Following extraction, a variety of chromatographic techniques are utilized to separate the complex mixture of phytochemicals. palarch.nl Techniques such as thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) are commonly employed to isolate pure compounds. nih.gov Once a pure compound is obtained, its chemical structure is elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.net

Several naphthalenepropanol derivatives have been identified in various plant species. These compounds are part of a larger group of secondary metabolites that plants produce, which are not directly involved in the normal growth, development, or reproduction of the organism but often have ecological roles. mdpi.com For instance, the natural product 1-naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- has been found in Cryptomeria japonica and Abies firma. Another derivative, 1-naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, has also been documented in various plants. plantaedb.com The specific biological functions of these compounds in the plants are not always well understood but are an active area of research.

Below is a table summarizing some plant-derived naphthalenepropanol compounds:

| Compound Name | Plant Source(s) |

| 1-Naphthalenepropanol, alpha-ethenyldecahydro-alpha,5,5,8a-tetramethyl-2-methylene- | Cryptomeria japonica, Abies firma |

| 1-Naphthalenepropanol, alpha-ethenyldecahydro-2-hydroxy-alpha,2,5,5,8a-pentamethyl-, [1R-[1alpha(R),2beta,4abeta,8aalpha]]- | Various plants plantaedb.com |

| 1-Naphthalenepropanol, α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-, [1S-[1α(S),4aβ,8aα]]- | Artemisia Selengensis Turcz nist.gov |

Proposed Biosynthetic Routes and Enzymatic Mechanisms

The biosynthesis of natural products involves complex enzymatic transformations. beilstein-journals.org While the specific biosynthetic pathways for many naphthalenepropanol derivatives are not fully elucidated, general principles of secondary metabolism allow for the proposal of likely routes. Enzymes play a crucial role in catalyzing these transformations with high specificity and efficiency. beilstein-journals.org For instance, polyketide synthases are megasynthases that work in an assembly-line fashion to construct complex carbon skeletons from simple precursors. beilstein-journals.org

It is hypothesized that the naphthalene (B1677914) core of these compounds is often derived from the polyketide pathway. Subsequent modifications, such as the addition of the propanol (B110389) side chain and other functional groups, are carried out by a suite of tailoring enzymes. These can include transferases for adding sugar moieties or methyl groups, and oxidases like cytochrome P450s for hydroxylation reactions. beilstein-journals.org The intricate stereochemistry often observed in these natural products is a hallmark of enzymatic control. beilstein-journals.org

Biomimetic and Chemoenzymatic Synthesis Inspired by Natural Pathways

The elegance and efficiency of biosynthetic pathways have inspired chemists to develop biomimetic and chemoenzymatic synthetic strategies. wikipedia.orgnih.gov Biomimetic synthesis aims to replicate the proposed biosynthetic steps in a laboratory setting, often leading to more concise and efficient total syntheses of complex natural products. wikipedia.orgresearchgate.net A classic example is the synthesis of proto-daphniphylline, which was inspired by its proposed biosynthesis from squalene (B77637) and involved a remarkable cyclization cascade to form multiple rings in a single step. wikipedia.org

Chemoenzymatic synthesis takes this inspiration a step further by directly employing enzymes to carry out specific chemical transformations. nih.gov This approach leverages the high selectivity of enzymes, which can be difficult to achieve with traditional chemical reagents. nih.gov For example, lipases are often used for kinetic resolutions to separate enantiomers, and engineered cytochrome P450 enzymes have been used for late-stage C-H functionalization in the synthesis of natural products like nigelladine A. nih.gov These methods offer a powerful toolkit for the synthesis of complex molecules and can provide access to novel analogs with potentially interesting biological activities. nih.gov

Future Directions in 2 Naphthalenepropanol Research

Emerging Synthetic Methodologies and Chemical Transformations

Future synthetic research on 2-Naphthalenepropanol is expected to move beyond traditional methods to embrace more efficient, selective, and diverse chemical transformations. While established reactions have been foundational, there is a recognized need to integrate novel synthetic methodologies to explore a wider chemical space. nih.gov The development of catalyst-assisted reactions and the strategic choice of solvents will be pivotal in this evolution. nih.gov

Key areas of focus will likely include:

Catalytic C-H Activation: Direct functionalization of the naphthalene (B1677914) ring system via C-H activation could provide more atom-economical and step-efficient routes to novel derivatives compared to classical cross-coupling methods.

Biocatalysis: The use of enzymes for stereoselective transformations of the propanol (B110389) side chain or for hydroxylations on the naphthalene core could offer pathways to chiral analogs with high purity, often under mild, aqueous conditions. mt.com

Flow Chemistry: Continuous flow reactors can enable safer and more scalable syntheses, particularly for reactions that are exothermic or involve hazardous reagents. This technology allows for precise control over reaction parameters, often leading to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated catalysis presents opportunities for novel bond formations and functional group interconversions under mild conditions, expanding the toolkit for modifying the this compound structure.

These advanced methodologies will be crucial for generating a diverse library of analogs necessary for probing structure-activity relationships and discovering new applications.

Integration of Advanced Computational and Machine Learning Techniques